Bunavail

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

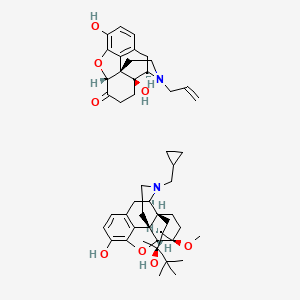

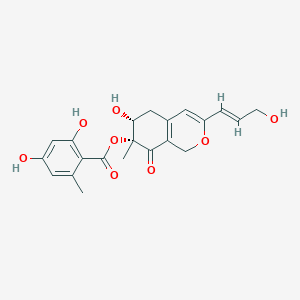

A pharmaceutical preparation that combines buprenorphine, an OPIOID ANALGESICS with naloxone, a NARCOTIC ANTAGONISTS to reduce the potential for NARCOTIC DEPENDENCE in the treatment of pain. It may also be used for OPIOID SUBSTITUTION THERAPY.

Scientific Research Applications

Novel Formulation for Opioid Dependence Treatment

Bunavail, a combination of buprenorphine and naloxone, has been approved by the U.S. Food and Drug Administration for the maintenance treatment of opioid dependence. This medication, formulated as a buccal film, offers a unique 'inside the cheek' delivery system that enhances the absorption and plasma concentrations of buprenorphine. This allows for a lower dosage compared to the sublingual formulation. The buccal film is designed for single daily dosing and has shown to be effective as part of a complete treatment plan, including counseling and psychosocial support (Lorman, 2015).

Clinical Efficacy and Application Technique

Bunavail's clinical efficacy is enhanced due to its unique delivery method. The medication is available in various dosage strengths and is administered by applying the film to the buccal mucosa. This application allows patients to talk and swallow while the medication is absorbed. The film dissolves completely after application, and clinicians are advised to demonstrate the correct application technique to patients. The medication's effectiveness is also monitored through periodic assessments, including drug screening and adherence to the treatment plan (Lorman, 2015).

Considerations for Prescription and Monitoring

Bunavail, being a controlled substance, requires careful consideration before prescribing, especially regarding the patient's stability and home situation. Regular follow-ups and assessments are necessary to ensure adherence to the dosing regimen and evaluate the treatment's effectiveness. This includes monitoring for any adverse effects, responsible handling of the medication, and abstinence from illicit drug use. The treatment plan may need adjustments based on these periodic evaluations (Lorman, 2015).

properties

CAS RN |

352020-56-5 |

|---|---|

Product Name |

Bunavail |

Molecular Formula |

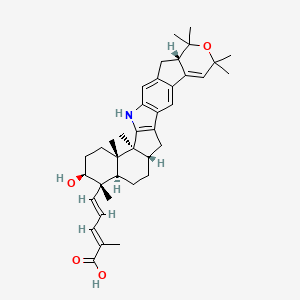

C48H62N2O8 |

Molecular Weight |

795 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |

InChI |

InChI=1S/C29H41NO4.C19H21NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;2-4,14,17,21,23H,1,5-10H2/t20-,21-,24-,26+,27-,28+,29-;14-,17+,18+,19-/m11/s1 |

InChI Key |

SFNLWIKOKQVFPB-KZCPYJDTSA-N |

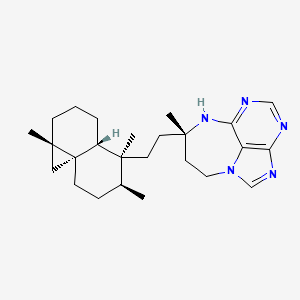

Isomeric SMILES |

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Other CAS RN |

352020-56-5 |

synonyms |

Buprenorphine Naloxone Buprenorphine Naloxone Combination Buprenorphine Naloxone Drug Combination Buprenorphine, Naloxone Drug Combination Buprenorphine-Naloxone buprenorphine-naloxone combination Buprenorphine-Naloxone Drug Combination Combination, Buprenorphine-Naloxone Combination, Buprenorphine-Naloxone Drug Drug Combination, Buprenorphine-Naloxone Naloxone, Buprenorphine suboxone |

Origin of Product |

United States |

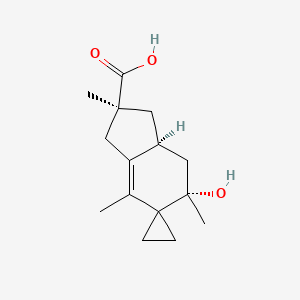

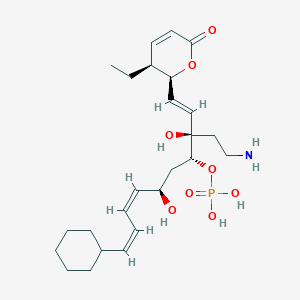

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

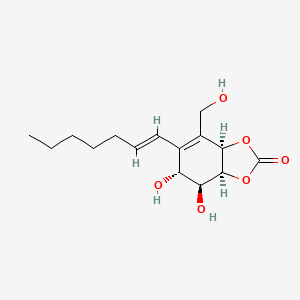

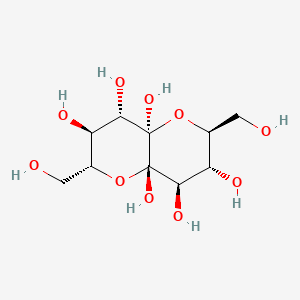

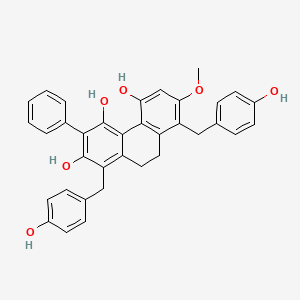

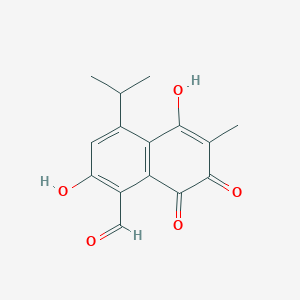

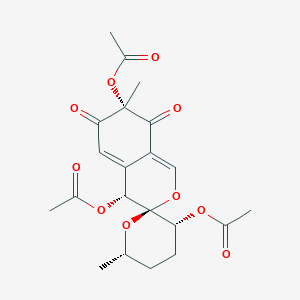

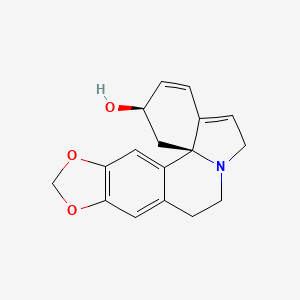

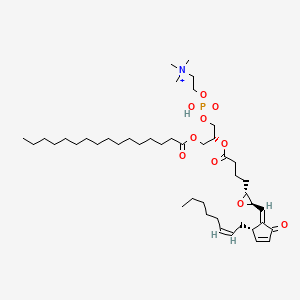

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-adamantyl)-N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-N-methylpentanamide](/img/structure/B1246823.png)